2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide 2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 930395-63-4
VCID: VC5959724
InChI: InChI=1S/C16H15Cl2NO3/c1-2-21-12-4-6-13(7-5-12)22-15-8-3-11(18)9-14(15)19-16(20)10-17/h3-9H,2,10H2,1H3,(H,19,20)
SMILES: CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl
Molecular Formula: C16H15Cl2NO3
Molecular Weight: 340.2

2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide

CAS No.: 930395-63-4

Cat. No.: VC5959724

Molecular Formula: C16H15Cl2NO3

Molecular Weight: 340.2

* For research use only. Not for human or veterinary use.

2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide - 930395-63-4

Specification

CAS No. 930395-63-4
Molecular Formula C16H15Cl2NO3
Molecular Weight 340.2
IUPAC Name 2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide
Standard InChI InChI=1S/C16H15Cl2NO3/c1-2-21-12-4-6-13(7-5-12)22-15-8-3-11(18)9-14(15)19-16(20)10-17/h3-9H,2,10H2,1H3,(H,19,20)
Standard InChI Key IEYRQDZDIHXTRL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl

Introduction

Chemical Identity and Structural Features

2-Chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide (Molecular Formula: C₁₆H₁₅Cl₂NO₃; Molar Mass: 340.20 g/mol) is a disubstituted acetamide featuring:

  • A chloroacetamide backbone (Cl–CH₂–CO–NH–).

  • A 5-chloro-2-(4-ethoxyphenoxy)phenyl group attached to the amide nitrogen.

The compound’s structure combines electron-withdrawing chlorine atoms and an ethoxyphenoxy moiety, which may influence its reactivity and biological activity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₅Cl₂NO₃
Molar Mass340.20 g/mol
Structural FeaturesChloroacetamide core, diaryl ether
Melting PointNot reported in literature
SolubilityLikely hydrophobic (inferred)

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via nucleophilic substitution involving:

  • Preparation of the aryl amine precursor: 5-Chloro-2-(4-ethoxyphenoxy)aniline is generated by coupling 4-ethoxyphenol with 2,5-dichloronitrobenzene, followed by reduction .

  • Reaction with chloroacetyl chloride: The aryl amine reacts with chloroacetyl chloride in acetone under basic conditions (e.g., K₂CO₃), yielding the target acetamide .

Reaction Scheme:

Ar–NH2+ClCH2COClBaseAr–NH–CO–CH2Cl+HCl[1][3]\text{Ar–NH}_2 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Ar–NH–CO–CH}_2\text{Cl} + \text{HCl} \quad \text{[1][3]}

Characterization Methods

  • Elemental Analysis: Confirms C, H, N, and Cl content .

  • FT-IR Spectroscopy: Identifies N–H (∼3300 cm⁻¹), C=O (∼1650 cm⁻¹), and C–Cl (∼750 cm⁻¹) stretches .

  • ¹H NMR: Signals include δ 1.4 ppm (ethoxy –CH₃), δ 4.0–4.2 ppm (ethoxy –CH₂ and acetamide –CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm) .

Research Gaps and Future Directions

  • Thermal Stability: Differential scanning calorimetry (DSC) could elucidate phase transitions .

  • Biological Screening: Antifungal and herbicidal assays are needed to validate inferred applications.

  • Solubility Optimization: Prodrug strategies (e.g., salt formation) may improve bioavailability.

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